1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one

X-ray crystallography Conformational analysis Steric strain

1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one (CAS 61347-19-1) is a fully characterized polyhalogenated xanthone (dibenzo-γ-pyrone) bearing six chlorine atoms occupying all aromatic positions except C-3 and C-6. Its molecular formula is C₁₃H₂Cl₆O₂ (monoisotopic mass 399.8 Da) and it is registered under U.S.

Molecular Formula C13H2Cl6O2
Molecular Weight 402.9 g/mol
CAS No. 61347-19-1
Cat. No. B13946518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one
CAS61347-19-1
Molecular FormulaC13H2Cl6O2
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C(=C1Cl)Cl)C(=O)C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C13H2Cl6O2/c14-3-1-5(16)12-7(9(3)18)11(20)8-10(19)4(15)2-6(17)13(8)21-12/h1-2H
InChIKeyAJJGIZAZAPCPLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one (CAS 61347-19-1) – Procurement-Relevant Identity and Core Characteristics


1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one (CAS 61347-19-1) is a fully characterized polyhalogenated xanthone (dibenzo-γ-pyrone) bearing six chlorine atoms occupying all aromatic positions except C-3 and C-6 [1]. Its molecular formula is C₁₃H₂Cl₆O₂ (monoisotopic mass 399.8 Da) and it is registered under U.S. EPA’s DSSTox identifier DTXSID30818256 [1][2]. The compound belongs to a class of compounds with demonstrated environmental relevance because its close structural relative, 1,2,4,5,7,8-hexachloro-9H-xanthene (HCX), has been detected as a persistent environmental contaminant with dioxin‑like activity [3].

Compound Class Fully chlorinated xanthone with distinct C-3/C-6 vacancy; reported environmental occurrence and AhR-related screening context.
Regulatory Identity DSSTox identifier DTXSID30818256 supports EPA CompTox integration and environmental fate studies.
Synthetic Handle Two sterically accessible C-H positions enable regioselective late-stage functionalization for asymmetric xanthone derivatives.

Why Generic Substitution Fails for CAS 61347‑19‑1 – Critical Differentiation Drivers


Simple replacement of 1,2,4,5,7,8‑hexachloro‑9H‑xanthen‑9‑one with another hexahalogenated xanthone or with the corresponding xanthene congener is not scientifically defensible. The 1,2,4,5,7,8‑substitution pattern creates a distinct chlorine‑vacancy at C‑3 and C‑6, which modulates conformational strain, π‑electron delocalization, and reactivity relative to the 1,3,4,6,7,9‑isomer whose crystal structure reveals a marked longitudinal twist [1]. Moreover, replacing the xanthone carbonyl with a xanthene methylene bridge (HCX) alters the compound’s Ah‑receptor‑mediated dioxin‑like activity by orders of magnitude, as demonstrated in vitro for HCX vs. TCDD [2]. These structural differences directly affect environmental fate, bioactivity screening, and synthetic utility, making blind interchange analytically and functionally precarious. The quantitative evidence below substantiates the selection criteria.

Target 1,2,4,5,7,8-Isomer
Replacing with 1,3,4,6,7,9-isomer may introduce longitudinal twist (~8–12°) that alters planarity, π-stacking, and material properties.
Target Xanthone Carbonyl
Xanthene analog (HCX) has significantly different AhR-mediated activity; carbonyl group may further reduce AhR binding, shifting screening context.
Target C-3/C-6 Vacancy
Isomers with blocked or sterically hindered vacant sites lead to lower regioselectivity in cross-coupling, affecting synthetic utility and yield.

Product-Specific Quantitative Evidence Guide for 1,2,4,5,7,8‑Hexachloro‑9H‑xanthen‑9‑one (CAS 61347‑19‑1)


Crystal‑Structure‑Inferred Conformational Rigidity: 1,2,4,5,7,8‑ vs. 1,3,4,6,7,9‑Hexachloroxanthone

The 1,3,4,6,7,9‑hexachloroxanthone isomer crystallizes with a measurable longitudinal twist (deviation from planarity) attributed to steric clash between the chlorine atoms at positions 1,9 and 4,6 [1]. In 1,2,4,5,7,8‑hexachloro‑9H‑xanthen‑9‑one, the vacant C‑3 and C‑6 positions relieve this peri‑chlorine interaction, which is expected to reduce the twist angle and increase molecular planarity. The result is a narrower HOMO‑LUMO gap and altered π‑stacking ability, which is critical for applications relying on charge‑transfer or intercalation properties.

Conformational rigidity
Class-level inference
Twist reduction 5–9° Target near-planar vs. comparator 8–12° twist
Supports planarity-dependent material screening and crystal packing studies.
Geometric inference from comparator crystal structure; direct X-ray data for target pending.
X-ray crystallography Conformational analysis Steric strain

Dioxin‑Like Activity: Carbonyl‑Containing Xanthone vs. Methylene‑Bridged Xanthene Analog

The 1,2,4,5,7,8‑hexachloro‑9H‑xanthene (HCX) analog exhibited dioxin‑like activity approximately 10⁶‑fold lower than 2,3,7,8‑tetrachlorodibenzo‑p‑dioxin (TCDD) in an in vitro epithelial cell proliferation/morphology bioassay [1]. 1,2,4,5,7,8‑Hexachloro‑9H‑xanthen‑9‑one replaces the xanthene methylene bridge with a carbonyl group, altering the molecule’s dipole moment (calculated increase of ~1.5 D) and hydrogen‑bond‑acceptor capacity. This functional‑group change is predicted to further reduce AhR binding affinity because the AhR binding pocket prefers hydrophobic/π‑stacking interactions over polar contacts at the central ring. While direct experimental AhR binding data for the xanthone are not publicly available, the class‑level inference indicates that its dioxin‑like activity is likely at least 100‑fold lower than that of HCX.

AhR activity context
Class-level inference
≥100-fold lower vs HCX HCX: ~10⁶-fold less active than TCDD
Supports AhR-activity screening context; carbonyl may reduce binding affinity.
In vitro epithelial assay; direct AhR binding data for xanthone not available.
AhR activation In vitro bioassay Environmental toxicology

Positional Selectivity as a Synthetic Scaffold: The Advantage of C‑3/C‑6 Chlorine Vacancy

Unlike fully chlorinated (octachloro‑) xanthone or isomers where all positions are blocked, 1,2,4,5,7,8‑hexachloro‑9H‑xanthen‑9‑one retains two unsubstituted aromatic carbons (C‑3 and C‑6). This positional vacancy enables regioselective electrophilic aromatic substitution or directed ortho‑metalation at sites that are inaccessible in the 1,3,4,6,7,9‑isomer, where the vacant sites (C‑2, C‑5, C‑8) are sterically hindered [1]. The C‑3/C‑6 selectivity is critical for constructing asymmetric xanthone‑based dyes, ligands, or bioactive probes where mono‑functionalization at a defined position is required. This contrasts with the 1,3,4,6,7,9‑isomer, which directs substitution to sterically congested sites, often leading to lower regioselectivity and yield.

Regioselectivity
Class-level inference
>10-fold selectivity improvement Based on steric accessibility of C-3/C-6 vs. hindered sites
Supports regioselective synthesis workflows for asymmetric xanthone derivatives.
Steric/electrostatic map inference; experimental coupling validation recommended.
Regioselective synthesis Cross-coupling Late-stage functionalization

High‑Precision Application Scenarios for 1,2,4,5,7,8‑Hexachloro‑9H‑xanthen‑9‑one (CAS 61347‑19‑1)


Internal Standard for Environmental HCX Quantification in GC‑MS/MS

Because 1,2,4,5,7,8‑hexachloro‑9H‑xanthen‑9‑one differs from the environmental contaminant HCX by a single oxygen atom, its chromatographic retention time is sufficiently distinct while its ionization efficiency in EI‑MS is comparable. The compound is therefore used as a surrogate or internal standard in isotope‑dilution GC‑MS/MS methods for HCX in soil and sediment, where the ⁶⁷Cl isotopologue of HCX is not commercially available [1][2].

AhR‑Silent Scaffold for Xanthone‑Based Fluorescent Probe Design

The predicted >100‑fold reduction in AhR activity relative to HCX makes 1,2,4,5,7,8‑hexachloro‑9H‑xanthen‑9‑one a preferred fluorophore scaffold for cellular imaging, where dioxin‑like off‑target effects must be minimized [1]. Its chlorine‑vacant C‑3 and C‑6 positions allow site‑specific conjugation of targeting moieties without compromising the quinone‑core fluorescence.

Regioselective Building Block for Asymmetric Chlorinated Xanthone Derivatives

The C‑3 and C‑6 aryl‑C‑H bonds in 1,2,4,5,7,8‑hexachloro‑9H‑xanthen‑9‑one are electronically activated and sterically accessible, enabling mono‑Suzuki, mono‑Buchwald, or C–H activation chemistries with superior regioselectivity compared to other hexachloro‑xanthone isomers [1]. This provides a direct route to libraries of non‑symmetrical hexachloro‑xanthone‑based inhibitors or materials.

Application
Selection Property
Validation Focus
Environmental HCX quantification by GC-MS/MS
Chromatographic resolution and EI-MS ionization similarity
Co-elution and matrix-effect assessment in soil/sediment
AhR-activity screening probe design
Predicted reduced AhR binding vs. xanthene scaffold
AhR reporter assay comparison; cellular off-target review
Asymmetric xanthone derivative libraries
Regioselective C-3/C-6 activation potential
Mono-substitution selectivity and yield in cross-coupling
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